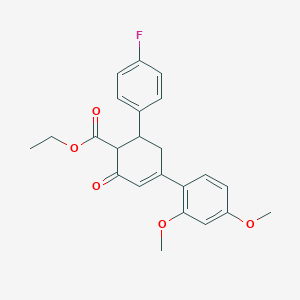

Ethyl 4-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate

Description

Ethyl 4-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate belongs to the cyclohexenone carboxylate family, characterized by a six-membered cyclohexene ring with ketone and ester functionalities. The compound features a 2,4-dimethoxyphenyl group at position 4 and a 4-fluorophenyl group at position 6, distinguishing it from analogs through its unique electronic and steric profile.

Properties

IUPAC Name |

ethyl 4-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FO5/c1-4-29-23(26)22-19(14-5-7-16(24)8-6-14)11-15(12-20(22)25)18-10-9-17(27-2)13-21(18)28-3/h5-10,12-13,19,22H,4,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOQOWCGIVPNST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CC(=CC1=O)C2=C(C=C(C=C2)OC)OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C22H22O4

- Molecular Weight : 350.41 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antitumor Activity : Studies have shown that cyclohexenones can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the modulation of cell cycle regulators .

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes like COX-2, suggesting potential use in treating inflammatory diseases .

- Antimicrobial Properties : Research has indicated that related compounds possess antibacterial and antifungal activities, making them candidates for further investigation in infectious disease treatment .

The biological effects of this compound may be attributed to several mechanisms:

- Caspase Activation : Induction of apoptosis through caspase pathways has been noted in studies focusing on similar cyclohexenone derivatives.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels within cells, leading to oxidative stress and subsequent cell death in cancerous cells .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

| Study Reference | Biological Activity | Key Findings |

|---|---|---|

| Eddington et al. (2000) | Antitumor | Identified apoptosis induction in various cancer cell lines. |

| Padmavathi et al. (2000) | Anti-inflammatory | Demonstrated inhibition of COX enzymes in vitro. |

| Luu et al. (2000) | Antimicrobial | Showed significant antibacterial activity against Gram-positive bacteria. |

Scientific Research Applications

Synthetic Pathways

The synthesis of Ethyl 4-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate has been documented through various methods. Notably, the compound can be synthesized via reactions involving precursors like ethyl 4-bromophenyl cinnamate and ethyl-N-methylamidomalonate. These processes aim to enhance yield and purity while minimizing by-products .

Characterization Techniques

The characterization of this compound often employs techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the molecular structure.

- Fourier Transform Infrared Spectroscopy (FT-IR) : For functional group identification.

- X-ray Crystallography : To elucidate the crystal structure and confirm molecular geometry.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents .

Antiviral Activity

The compound has also shown promise in antiviral research, with studies indicating that it may inhibit viral replication through interactions with viral enzymes and host cell receptors. Its effectiveness against specific strains of influenza virus has been documented in laboratory settings, suggesting a pathway for further antiviral drug development .

Anticancer Activity

One of the most compelling applications of this compound is its anticancer properties. Research has indicated that it can induce apoptosis in cancer cells through mechanisms such as:

- Enzyme Inhibition : Targeting key enzymes involved in cell survival.

- Receptor Modulation : Interacting with cell surface receptors to alter signaling pathways.

- Cell Cycle Arrest : Inducing arrest at the G1/S phase transition.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the cytotoxic effects on various cancer cell lines, this compound demonstrated significant antiproliferative effects:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results indicate that the compound may be more effective than standard chemotherapeutic agents like doxorubicin in certain contexts .

Potential for Non-linear Optics

The molecular structure of this compound suggests potential applications in non-linear optics due to its unique electronic properties. Studies have explored its HOMO-LUMO gap and molecular docking capabilities, indicating a potential role in photonic devices.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The compound’s 2,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, contrasting with halogenated (e.g., Cl, Br) or alkyl/aryl variants in analogs. Key comparisons include:

Structural Conformation and Crystallography

The dihedral angles between aryl rings and the cyclohexene plane vary significantly:

*Predicted based on methoxy group sterics.

Crystal Packing : Methoxy groups may engage in C–H···O interactions, while halogenated analogs exhibit C–X···X (X = Cl, F) contacts. For example, C–Cl⋯F interactions (3.12 Å) stabilize packing in ethyl 4-(4-chlorophenyl)-6-(4-fluorophenyl)-... .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.